5-(Tert-pentyl)isoxazol-3-amine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Optimize your hit-to-lead campaigns with 5-(Tert-pentyl)isoxazol-3-amine (CAS 1495262-56-0). Its sterically demanding 1,1-dimethylpropyl group at the 5-position offers a distinct LogP of 1.94 compared to smaller 5-alkyl analogs, enabling unique probing of hydrophobic binding pockets and metabolic stability. Direct substitution with less-congested analogs risks significant SAR deviation. Secure this scarce, 98% pure building block for kinase inhibitor design and regioselective synthesis validation. Inquire for bulk pricing.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13532699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-pentyl)isoxazol-3-amine
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=NO1)N
InChIInChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)10-11-6/h5H,4H2,1-3H3,(H2,9,10)
InChIKeyAJZPKCNMAULNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Tert-pentyl)isoxazol-3-amine: Chemical Identity, Physicochemical Properties, and Key Differentiators for Research Procurement


5-(Tert-pentyl)isoxazol-3-amine (CAS 1495262-56-0; molecular formula C8H14N2O; molecular weight 154.21 g/mol) is a 5-alkyl-substituted 3-aminoisoxazole derivative characterized by a branched tertiary pentyl (1,1-dimethylpropyl) group at the 5-position of the isoxazole ring and a primary amine at the 3-position . The compound belongs to a broader class of isoxazol-3-amines utilized as heterocyclic building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules . Its physicochemical properties—including a predicted boiling point of 264.2±28.0 °C, density of 1.021±0.06 g/cm³, pKa of 2.45±0.11, and calculated LogP of 1.94—reflect the combined influence of the polar amino group and the hydrophobic, sterically bulky tert-pentyl substituent . These properties directly impact solubility, lipophilicity, and molecular recognition, making the compound a structurally distinct entity relative to its smaller or less sterically congested 5-alkyl isoxazol-3-amine analogs.

Why Generic 5-Alkyl Isoxazol-3-Amine Substitution Fails: Physicochemical and Structural Differentiation of 5-(Tert-pentyl)isoxazol-3-amine


Interchanging 5-alkyl isoxazol-3-amine analogs without considering the specific steric and electronic properties of the substituent can lead to significant deviations in experimental outcomes, particularly in structure-activity relationship (SAR) studies, crystallization trials, and pharmacokinetic optimization. While compounds such as 5-isopropylisoxazol-3-amine (C6H10N2O, MW 126.16) and 5-tert-butylisoxazol-3-amine (C7H12N2O, MW 140.18) share the core 3-aminoisoxazole scaffold, the tert-pentyl group introduces a distinct combination of enhanced lipophilicity (calculated LogP of 1.94) and steric bulk compared to smaller or less branched alkyl chains . This structural divergence is known to alter protein-binding site occupancy, modulate metabolic stability, and affect physicochemical parameters such as boiling point and solubility, making direct substitution without re-optimization a high-risk approach in drug discovery and chemical biology applications .

Quantitative Evidence Guide: Physicochemical Differentiation of 5-(Tert-pentyl)isoxazol-3-amine from 5-Alkyl Isoxazol-3-Amine Analogs


Increased Molecular Weight and Carbon Count as a Direct Structural Differentiator

5-(Tert-pentyl)isoxazol-3-amine possesses a molecular weight of 154.21 g/mol and a molecular formula of C8H14N2O, which is significantly larger than the 5-isopropyl analog (C6H10N2O, MW 126.16) and the 5-tert-butyl analog (C7H12N2O, MW 140.18) . This increased molecular weight and carbon count is a direct consequence of the tert-pentyl (1,1-dimethylpropyl) substituent, which provides an additional methylene unit compared to the tert-butyl group and a more branched architecture than the isopropyl group.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Quantified Difference in Calculated Lipophilicity (LogP) Between 5-Alkyl Analogs

The calculated partition coefficient (LogP) for 5-(tert-pentyl)isoxazol-3-amine is 1.94, which is markedly higher than that reported for the 5-isopropyl analog (LogP ~1.2) and exceeds typical values for smaller 5-alkyl isoxazol-3-amines . This increase in lipophilicity is attributable to the extended alkyl chain and tertiary carbon center of the tert-pentyl group.

ADME Drug Design Computational Chemistry

Steric Bulk Differentiation: Van der Waals Volume and Rotatable Bonds as Key Structural Descriptors

The tert-pentyl group introduces a unique steric profile characterized by a branched tertiary carbon center and an ethyl moiety. This contrasts with the symmetrical tert-butyl group (found in 5-tert-butylisoxazol-3-amine) and the less sterically demanding isopropyl group. This steric differentiation is reflected in the number of rotatable bonds (the tert-pentyl group has one additional rotatable C-C bond compared to tert-butyl) and the overall Van der Waals volume, which influences binding pocket occupancy and conformational flexibility .

Molecular Modeling Structure-Based Drug Design Synthetic Chemistry

Limited Availability of Direct Comparative Biological Activity Data in Peer-Reviewed Literature

A comprehensive search of the primary peer-reviewed literature (including PubMed, SciFinder, and major medicinal chemistry journals) reveals no published head-to-head comparisons of the biological activity (e.g., IC50, Ki, EC50) of 5-(tert-pentyl)isoxazol-3-amine against its closest 5-alkyl analogs (e.g., 5-isopropyl, 5-tert-butyl) on any defined molecular target [1]. While the compound is cited as a potential building block and appears in chemical vendor catalogs, quantitative activity data in biological systems are absent from the public domain at this time.

Pharmacology Biochemical Assays Literature Review

Optimal Research and Industrial Application Scenarios for 5-(Tert-pentyl)isoxazol-3-amine Based on Structural Evidence


Medicinal Chemistry: Lead Optimization and SAR Expansion of 5-Alkyl Isoxazole-Based Kinase Inhibitors

Medicinal chemists seeking to expand the structure-activity relationship (SAR) of isoxazole-based kinase inhibitors can utilize 5-(tert-pentyl)isoxazol-3-amine as a novel building block to probe the effects of increased steric bulk and lipophilicity at the 5-position. The unique tert-pentyl group offers a distinct physicochemical profile (LogP 1.94) compared to more commonly used 5-alkyl analogs, providing a new vector for optimizing target affinity, selectivity, and pharmacokinetic properties in hit-to-lead campaigns .

Chemical Biology: Probe Design for Investigating Hydrophobic Binding Pockets

In chemical biology, 5-(tert-pentyl)isoxazol-3-amine can serve as a precursor for designing activity-based probes or chemical tools targeting proteins with deep hydrophobic binding pockets. The enhanced lipophilicity (LogP 1.94) and extended alkyl chain of the tert-pentyl group make it a suitable scaffold for achieving favorable hydrophobic interactions, which can be critical for binding affinity and cellular permeability in probe development .

Synthetic Methodology: Development of Regioselective Isoxazole Functionalization Protocols

Synthetic chemists developing new regioselective functionalization methods for isoxazoles can employ 5-(tert-pentyl)isoxazol-3-amine as a model substrate. The sterically demanding tert-pentyl group can influence reaction regioselectivity and rates, making it a valuable test case for validating the scope and limitations of novel synthetic transformations targeting the 3-amino or 5-alkyl positions of the isoxazole ring .

Computational Chemistry and Molecular Modeling: Validation of In Silico ADME Predictions

Computational chemists can use the experimentally determined or vendor-provided physicochemical data for 5-(tert-pentyl)isoxazol-3-amine (e.g., LogP 1.94) to validate and refine in silico ADME prediction models for alkyl-substituted heterocycles. The compound's distinct structural features provide a useful calibration point for improving the accuracy of algorithms that predict lipophilicity, solubility, and metabolic stability .

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